ccci-01

Vue d'ensemble

Description

Ce composé a montré des effets sélectifs sur les cellules cancéreuses, ce qui en fait un candidat prometteur pour la recherche sur le cancer . CCCI-01 induit la formation de fuseaux multipolaires dans les cellules cancéreuses contenant plusieurs ou des centromères surnuméraires, conduisant à un déclustering des centromères, une perturbation du cycle cellulaire et à l'apoptose .

Méthodes De Préparation

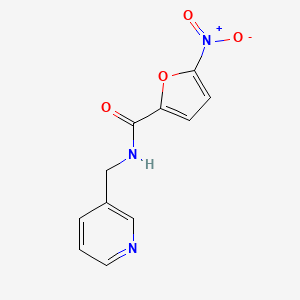

Voies de synthèse et conditions réactionnelles : La synthèse de CCCI-01 implique la réaction de l'acide 5-nitro-2-furancarboxylique avec la 3-pyridylméthylamine dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde (DMSO) et peut impliquer un chauffage pour faciliter la réaction .

Méthodes de production industrielle : La production industrielle de this compound suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Cela impliquerait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en garantissant la rentabilité et l'extensibilité .

Analyse Des Réactions Chimiques

Types de réactions : CCCI-01 subit principalement des réactions de substitution en raison de la présence du groupe nitro et de la partie pyridinylméthylamine. Ces réactions peuvent être influencées par divers réactifs et conditions .

Réactifs et conditions courants :

Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines ou les thiols.

Réactions de réduction : Le groupe nitro peut être réduit en amine en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur ou du borohydrure de sodium.

Principaux produits :

Réactions de substitution : Les produits comprennent généralement des dérivés de this compound avec différents substituants sur la partie pyridinylméthylamine.

Réactions de réduction : Le principal produit est le dérivé amine correspondant de this compound.

4. Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans le domaine de la recherche sur le cancer. Il a été démontré qu'il induit sélectivement l'apoptose dans les cellules cancéreuses sans affecter les cellules normales . Cette sélectivité en fait un outil précieux pour l'étude de la biologie des cellules cancéreuses et le développement de thérapies anticancéreuses ciblées .

Applications en chimie :

- Utilisé comme composé modèle pour étudier les inhibiteurs de l'agrégation des centrosomes et leurs effets sur la division cellulaire .

Applications en biologie :

- Aide à comprendre les mécanismes de l'agrégation des centrosomes et son rôle dans la survie des cellules cancéreuses .

Applications en médecine :

- Utilisation potentielle dans le développement de thérapies anticancéreuses ciblées qui minimisent les dommages aux cellules normales .

Applications dans l'industrie :

- Pourrait être utilisé dans le développement de nouveaux médicaments anticancéreux à spécificité améliorée et à effets secondaires réduits .

5. Mécanisme d'action

This compound exerce ses effets en inhibant l'agrégation des centrosomes dans les cellules cancéreuses. Cette inhibition conduit à la formation de fuseaux multipolaires, ce qui perturbe le cycle cellulaire et induit l'apoptose . Les cibles moléculaires de this compound comprennent les protéines impliquées dans l'agrégation des centrosomes et la formation du fuseau . En perturbant ces processus, this compound tue sélectivement les cellules cancéreuses tout en épargnant les cellules normales .

Applications De Recherche Scientifique

Cytotoxicity and Selectivity

Research has shown that CCCI-01 exhibits differential cytotoxicity towards cancer cells compared to normal cells. The following table summarizes the IC50 values of this compound across different cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| BT-549 | 3 |

| MDA-MB-231 | 8 |

| A-549 | 6 |

| HCT-116 | 6 |

| MCF-10A (normal) | >10 |

This data indicates that this compound is significantly more effective at inhibiting the growth of cancer cells than normal mammary epithelial cells (MCF-10A) .

Effects on Cell Cycle and Viability

In flow cytometry analyses, treatment with this compound resulted in an increase in the G2/M phase population of BT-549 cells, indicating mitotic arrest. Prolonged exposure led to an increase in the sub-G1 population, which is representative of apoptotic cells. This suggests that this compound not only halts cell division but also promotes cell death in cancerous cells .

Clonogenic Assays

Clonogenic assays further illustrate the selective inhibition of colony formation by this compound. The following results were obtained from experiments comparing BT-549 and MCF-10A cells:

| Concentration (μM) | BT-549 Colony Formation (%) | MCF-10A Colony Formation (%) |

|---|---|---|

| 0.3 | 60% reduction | No significant effect |

| 1 | Complete inhibition | 60% reduction |

These results highlight the compound's ability to inhibit the long-term proliferative capacity of cancer cells while having minimal impact on normal cells .

Case Studies and Research Insights

Several case studies have documented the effects of this compound on various cancer types:

- Breast Cancer : In a study involving BT-549 breast cancer cells, this compound was shown to significantly reduce cell viability and induce apoptosis through multipolar spindle formation .

- Lung Cancer : Similar effects were observed in A-549 lung cancer cells, where this compound treatment resulted in increased rates of cell death compared to untreated controls .

Mécanisme D'action

CCCI-01 exerts its effects by inhibiting centrosome clustering in cancer cells. This inhibition leads to the formation of multipolar spindles, which disrupts the cell cycle and induces apoptosis . The molecular targets of this compound include proteins involved in centrosome clustering and spindle formation . By disrupting these processes, this compound selectively kills cancer cells while sparing normal cells .

Comparaison Avec Des Composés Similaires

CCCI-01 est unique dans son inhibition sélective de l'agrégation des centrosomes dans les cellules cancéreuses. Des composés similaires incluent CCCI-02 et CCCI-03, qui inhibent également l'agrégation des centrosomes mais peuvent avoir des profils de sélectivité et des mécanismes d'action différents . D'autres petites molécules apparentées identifiées dans la même étude de criblage n'ont pas empêché l'agrégation des centrosomes aussi efficacement que this compound .

Liste des composés similaires :

Activité Biologique

CCCI-01, also known as Centrosome Clustering Inhibitor 01, is a small molecule compound that has garnered attention in cancer research due to its selective anti-cancer properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer cell lines, and potential therapeutic applications.

This compound functions primarily by disrupting the process of centrosome clustering, a phenomenon often associated with abnormal cell division in cancerous cells. The centrosome plays a critical role in mitosis, and its clustering can lead to multipolar spindle formation, which is detrimental to normal cell division. By inhibiting this clustering, this compound promotes apoptosis (programmed cell death) specifically in cancer cells while sparing normal cells.

Key Findings:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines, including BT-549 breast cancer cells. In studies, treatment with this compound resulted in a significant increase in apoptotic markers in cancer cells while having minimal effects on normal mammary epithelial cells (MCF-10A) .

- Cell Cycle Arrest : Flow cytometry analyses revealed that this compound treatment leads to mitotic arrest, particularly increasing the population of cells in the G2/M phase without affecting the S phase. This indicates that this compound disrupts normal cell cycle progression in cancer cells .

Efficacy and Selectivity

The selectivity of this compound for cancer cells over normal cells is a crucial aspect of its potential therapeutic application. Studies have demonstrated that this compound exhibits a significant therapeutic window:

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| BT-549 | <3 | High sensitivity; significant apoptosis induction |

| MDA-MB-231 | 8 | Moderate sensitivity |

| A-549 | 6 | Moderate sensitivity |

| MCF-10A (normal) | >10 | Minimal effect; indicates selective toxicity |

These findings highlight the compound's potential as a non-cross-resistant therapeutic agent for breast cancer treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in depth:

- Study on BT-549 Cells : In vitro assays showed that at concentrations as low as 0.3 μM, this compound reduced colony formation by 60% in BT-549 cells, while having little to no effect on MCF-10A cells at similar concentrations .

- Apoptosis Detection : Using Cell Death Detection ELISA, researchers found that after 19 hours of exposure to 3 μM of this compound, there was a marked increase in apoptotic markers in BT-549 cells compared to controls .

- Impact on Normal Cells : When tested on primary human bone marrow cells, up to 1 μM of this compound showed no adverse effects on colony formation, suggesting a favorable safety profile for normal tissues .

Propriétés

IUPAC Name |

5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c15-11(9-3-4-10(18-9)14(16)17)13-7-8-2-1-5-12-6-8/h1-6H,7H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZHOVWNZIVCCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215778-97-5 | |

| Record name | 215778-97-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.